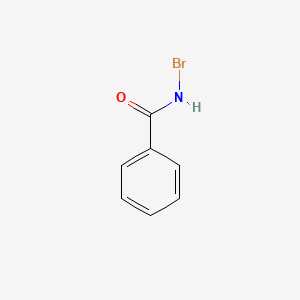

Benzamide, N-bromo-

Description

BenchChem offers high-quality Benzamide, N-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYWSBDBTKARFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454261 | |

| Record name | Benzamide, N-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19964-97-7 | |

| Record name | Benzamide, N-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bromobenzamide is a crucial reagent and intermediate in organic synthesis, playing a significant role in various chemical transformations. Its utility stems from the presence of a reactive nitrogen-bromine bond, making it a valuable source of electrophilic bromine and a precursor for nitrogen-containing compounds. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-bromobenzamide, offering practical experimental protocols and in-depth data analysis for researchers and professionals in the field of drug development and chemical synthesis.

Synthesis of N-Bromobenzamide

The synthesis of N-bromobenzamide is most commonly achieved through the N-bromination of benzamide. This transformation can be effectively carried out using reagents that provide a source of electrophilic bromine. A widely used and efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent. Another classical method is the Hofmann rearrangement of benzamide, where N-bromobenzamide is a key intermediate formed in situ.

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This protocol details a reliable method for the synthesis of N-bromobenzamide using N-bromosuccinimide.

Materials:

-

Benzamide

-

N-Bromosuccinimide (NBS)

-

Tert-butanol

-

Water

-

Ice bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzamide (1.0 eq) in tert-butanol.

-

Cool the solution in an ice bath with continuous stirring.

-

To the cooled solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the crude N-bromobenzamide under vacuum to obtain the final product.

Diagram of Synthesis Workflow:

An In-depth Technical Guide to N-bromobenzamide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

N-bromobenzamide, a halogenated derivative of benzamide, serves as a valuable reagent and building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity. This document is intended to be a core resource for researchers, scientists, and professionals in drug development and related fields.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-bromobenzamide and its Isomers

| Property | N-bromobenzamide (Computed) | 4-bromobenzamide (Experimental) | 2-bromobenzamide (Experimental) |

| Molecular Formula | C₇H₆BrNO[1] | C₇H₆BrNO[2] | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol [1] | 200.035 g/mol [3] | 200.033 g/mol [4] |

| CAS Number | 19964-97-7[5] | 698-67-9[2][3] | 4001-73-4 |

| Melting Point | Not available | 189-194 °C[3] | Not available |

| Boiling Point | Not available | 309.9 °C at 760 mmHg[3] | Not available |

| Solubility | Not available | Insoluble in water[6] | Not available |

| LogP (Octanol/Water) | 1.8 | 2.24830[3] | Not available |

| Hydrogen Bond Donor Count | 1 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 1 | 1 | 1 |

Synthesis of N-bromobenzamide

A common method for the synthesis of N-haloamides is the direct halogenation of the corresponding amide. For N-bromobenzamide, this would involve the reaction of benzamide with a brominating agent.

Experimental Protocol: Synthesis of N-bromobenzamide from Benzamide

Materials:

-

Benzamide

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Stirring apparatus

-

Reaction vessel

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

In a clean, dry reaction vessel, dissolve benzamide in a suitable inert solvent such as carbon tetrachloride.

-

Under an inert atmosphere, add N-bromosuccinimide (NBS) to the solution in stoichiometric amounts.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the succinimide byproduct can be removed by filtration.

-

The solvent is then removed from the filtrate under reduced pressure to yield the crude N-bromobenzamide.

-

The crude product can be purified by recrystallization from an appropriate solvent system to obtain pure N-bromobenzamide.

Diagram 1: Synthetic Workflow for N-bromobenzamide

Caption: Workflow for the synthesis of N-bromobenzamide.

Chemical Reactivity

N-bromobenzamide is expected to exhibit reactivity characteristic of N-haloamides. The N-Br bond is a source of electrophilic bromine, making the compound a useful brominating agent for various organic substrates. It can also undergo reactions involving the amide functionality.

Key reactions include:

-

Bromination of Alkenes and Alkynes: N-bromobenzamide can add bromine across double and triple bonds.

-

Bromination of Aromatic Compounds: It can be used for the electrophilic bromination of activated aromatic rings.

-

Hofmann Rearrangement: In the presence of a base, N-bromoamides can undergo Hofmann rearrangement to form amines with one less carbon atom.

Diagram 2: Reactivity of N-bromobenzamide

Caption: Key chemical reactions of N-bromobenzamide.

Spectroscopic Data

Table 2: Spectroscopic Data for Bromobenzamide Isomers

| Technique | 4-bromobenzamide | 2-bromobenzamide |

| ¹H NMR (DMSO-d₆, 90 MHz) | δ 7.60 (t, 2H), 7.37 (d, 2H), 5.96 (b, 2H) ppm[7][8] | δ 7.88, 7.634, 7.58, 7.41, 7.333 ppm[9] |

| ¹³C NMR (CDCl₃, 400 MHz) | δ 168.27, 132.11, 131.98, 129.07, 126.88 ppm[7] | Not available |

| IR (KBr disc) | Available[3] | Available[10] |

| Mass Spectrum (EI) | m/z (%): 202 (M+)[7] | Molecular Ion: 199[9] |

Safety and Handling

N-bromobenzamide and its isomers should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11] Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, wash the affected area with copious amounts of water.[11] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

This technical guide provides a foundational understanding of the physical and chemical properties of N-bromobenzamide for researchers and professionals. Further experimental investigation is warranted to fully characterize the parent compound and expand its applications in organic synthesis and drug development.

References

- 1. hmdb.ca [hmdb.ca]

- 2. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Benzamide, m-bromo- [webbook.nist.gov]

- 5. Benzamide, N-(4-fluorophenyl)-3-bromo- [webbook.nist.gov]

- 6. 49834-22-2|3-Bromo-N-methylbenzamide| Ambeed [ambeed.com]

- 7. rsc.org [rsc.org]

- 8. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]

- 9. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR [m.chemicalbook.com]

- 10. 2-BROMOBENZAMIDE(4001-73-4) IR Spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Stability and Storage of N-Bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-bromobenzamide. Due to the limited availability of direct stability data for N-bromobenzamide in publicly accessible literature, this document combines general principles of handling N-bromo compounds, analogous data from the closely related and well-studied N-bromosuccinimide (NBS), and recommended best practices for establishing stability protocols.

Chemical Profile and Inherent Stability Considerations

N-bromobenzamide, like other N-bromo compounds, possesses a polarized N-Br bond, rendering the bromine atom electrophilic and the molecule susceptible to degradation. The stability of this bond is influenced by factors such as temperature, light, moisture, and the presence of nucleophiles or radical initiators. The N-Br bond is generally considered to be weaker than a C-Br bond due to the electronegativity of the nitrogen atom.

Key Molecular Features Influencing Stability:

-

N-Br Bond: The inherent reactivity of this bond makes it the primary site for degradation.

-

Amide Group: The carbonyl group can influence the electronic properties of the N-Br bond and can itself be susceptible to hydrolysis under certain conditions.

-

Aromatic Ring: The benzene ring is generally stable but can be involved in certain degradation pathways, especially under photolytic stress.

Recommended Storage Conditions

Based on general safety data for related bromobenzamide derivatives and N-bromo compounds, the following storage conditions are recommended to minimize degradation:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize thermal decomposition and reduce the rate of potential hydrolytic and radical-mediated degradation. |

| Light | Store in a light-resistant container (e.g., amber glass vial). | To prevent photodecomposition, as the N-Br bond can be susceptible to cleavage by UV and visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation and reactions with atmospheric moisture. |

| Moisture | Keep container tightly sealed in a desiccated environment. | To prevent hydrolysis of the N-Br and amide bonds. |

Potential Degradation Pathways

The primary degradation pathways for N-bromobenzamide are anticipated to be hydrolysis and photodecomposition. Thermal degradation can also occur, particularly at elevated temperatures.

Hydrolysis

In the presence of water, N-bromobenzamide is expected to hydrolyze, leading to the formation of benzamide and hypobromous acid. The hypobromous acid can further decompose.

Caption: Proposed hydrolytic degradation of N-bromobenzamide.

Photodecomposition

Exposure to light, particularly UV radiation, can induce homolytic cleavage of the N-Br bond, generating a bromine radical and a benzamidyl radical. These reactive species can then participate in a variety of secondary reactions.

Caption: Proposed photolytic degradation pathway of N-bromobenzamide.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of N-bromobenzamide, a series of forced degradation studies should be conducted. These studies are essential for identifying degradation products and developing a stability-indicating analytical method.

Synthesis and Potential Impurities

N-bromobenzamide is typically synthesized by the bromination of benzamide. A common method involves the reaction of benzamide with a source of electrophilic bromine, such as N-bromosuccinimide or by generating hypobromite in situ from bromine and a base.

Caption: General synthesis scheme for N-bromobenzamide.

Potential impurities that could affect stability include unreacted benzamide, inorganic bromide salts, and over-brominated species.

Forced Degradation Studies

Forced degradation studies should be performed on N-bromobenzamide to intentionally degrade the molecule under various stress conditions.

| Stress Condition | Proposed Experimental Protocol |

| Acid Hydrolysis | Dissolve N-bromobenzamide in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve N-bromobenzamide in a suitable solvent and treat with 0.1 M NaOH at room temperature for 1 hour. |

| Oxidative Degradation | Dissolve N-bromobenzamide in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose solid N-bromobenzamide to 80°C for 48 hours. |

| Photodegradation | Expose a solution of N-bromobenzamide and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying N-bromobenzamide from its potential degradation products and impurities.

Recommended HPLC Method Parameters (Starting Point):

| Parameter | Recommendation |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength determined by the UV spectrum of N-bromobenzamide (e.g., 230 nm). |

| Column Temperature | 25-30 °C |

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be demonstrated by its ability to resolve the N-bromobenzamide peak from all peaks generated during the forced degradation studies.

Data Presentation for Stability Studies

Quantitative results from stability studies should be presented in a clear, tabular format to facilitate comparison and analysis.

Example Table for Long-Term Stability Data:

| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |

| 25°C / 60% RH | 0 | White powder | 100.0 | 0.1 |

| 3 | White powder | 98.5 | 0.8 | |

| 6 | Off-white powder | 96.2 | 1.5 | |

| 40°C / 75% RH | 0 | White powder | 100.0 | 0.1 |

| 1 | Off-white powder | 95.1 | 2.3 | |

| 3 | Yellowish powder | 89.7 | 5.6 |

Logical Workflow for Stability Assessment

The overall process for assessing the stability of N-bromobenzamide can be visualized as follows:

Caption: Workflow for N-bromobenzamide stability assessment.

Conclusion

Theoretical Deep Dive into N-Bromobenzamide Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of reaction mechanisms involving N-bromobenzamide (NBB), a versatile reagent in organic synthesis. By delving into kinetic studies and computational analyses, we aim to provide a comprehensive understanding of the factors governing the reactivity and selectivity of NBB in various transformations, particularly in oxidation reactions. This document summarizes key quantitative data, outlines experimental and computational methodologies, and visualizes proposed reaction pathways to facilitate a deeper understanding for researchers in organic chemistry and drug development.

Core Reaction Mechanisms: The Hydride Transfer Pathway in Aldehyde Oxidation

Kinetic and mechanistic studies on the oxidation of both aliphatic and aromatic aldehydes by N-bromobenzamide have consistently pointed towards a hydride transfer mechanism as the operative pathway. These reactions are typically first order with respect to NBB, the aldehyde, and are catalyzed by hydrogen ions.

The initial step in the proposed mechanism involves the protonation of N-bromobenzamide to form a more potent oxidizing species, (PhCONH₂Br)⁺. This is supported by the linear increase in the reaction rate with acidity. The protonated species then acts as the active oxidant in the rate-determining step.

A key piece of evidence supporting a hydride transfer mechanism is the observation of a substantial primary kinetic isotope effect. For instance, the oxidation of deuterated acetaldehyde (MeCDO) exhibits a significant kinetic isotope effect, indicating that the aldehydic C-H bond is cleaved in the rate-determining step.[1] This finding strongly suggests that the hydrogen is transferred from the aldehyde to the oxidant in this crucial step.

Furthermore, studies on the oxidation of substituted benzaldehydes have shown that the reaction is subject to steric hindrance by ortho-substituents, and the rates correlate with polar substituent constants, having negative polar reaction constants. This indicates that the transition state has a carbocationic character, which is consistent with a hydride transfer from the aldehyde to the oxidant.

Experimental Protocol: Kinetic Measurements for Aldehyde Oxidation

Quantitative Analysis of Reaction Kinetics

The following tables summarize the quantitative data obtained from kinetic studies of the oxidation of various aldehydes by N-bromobenzamide. These data are crucial for understanding the structure-reactivity relationships and for supporting the proposed hydride transfer mechanism.

Table 1: Specific Rate Constants for the Oxidation of Ortho-Substituted Benzaldehydes by N-Bromobenzamide at 298 K [2]

| Substituent | 10³ k (s⁻¹) |

| H | 3.65 |

| Me | 15.8 |

| OMe | 35.5 |

| F | 1.82 |

| Cl | 0.51 |

| Br | 0.42 |

| I | 0.63 |

| NO₂ | 0.011 |

Table 2: Activation Parameters for the Oxidation of Ortho-Substituted Benzaldehydes by N-Bromobenzamide [2]

| Substituent | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) |

| H | 65.4 | 92 | 92.8 |

| Me | 58.2 | 98 | 87.4 |

| OMe | 52.1 | 105 | 83.4 |

| F | 69.8 | 90 | 96.7 |

| Cl | 78.3 | 85 | 103.6 |

| Br | 80.1 | 82 | 104.5 |

| I | 75.2 | 90 | 102.0 |

| NO₂ | 98.7 | 65 | 118.1 |

Visualizing the Reaction Pathways

To provide a clearer picture of the proposed mechanisms, the following diagrams, generated using the DOT language, illustrate the key steps and intermediates.

Caption: Proposed hydride transfer mechanism for the oxidation of aldehydes by N-bromobenzamide.

Computational Workflow for Mechanistic Elucidation

While extensive experimental data supports the hydride transfer mechanism, detailed computational studies using methods like Density Functional Theory (DFT) are invaluable for a more profound understanding. Such studies can provide insights into the geometries of transition states, activation energies, and the electronic nature of the intermediates. A typical computational workflow to investigate the N-bromobenzamide-mediated oxidation of an aldehyde would involve the following steps:

References

The Discovery and Enduring Utility of N-Bromo Aromatic Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-bromo aromatic amides, initially proposed as transient intermediates in the historic Hofmann rearrangement, have evolved into a significant class of reagents and synthetic building blocks in modern organic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of these fascinating molecules. We will delve into their synthesis, explore their reactivity beyond the classical rearrangement, and present their applications in contemporary research and drug development. This document aims to serve as a valuable resource for researchers and professionals by consolidating key information, including detailed experimental protocols and a summary of their physicochemical properties.

A Serendipitous Discovery: The Hofmann Rearrangement

The story of N-bromo aromatic amides is intrinsically linked to one of the cornerstone reactions in organic chemistry: the Hofmann rearrangement. In 1881, August Wilhelm von Hofmann reported that the treatment of a primary amide with bromine in an aqueous basic solution resulted in the formation of a primary amine with one fewer carbon atom.[1][2] This reaction, now known as the Hofmann rearrangement or Hofmann degradation, proceeds through a series of key steps involving a crucial, yet at the time unisolated, intermediate: the N-bromoamide.[1][3][4]

The initial step of the reaction involves the deprotonation of the primary amide by the base, followed by the reaction of the resulting anion with bromine to form the N-bromoamide.[1][3] This intermediate is then deprotonated again to form a bromoamide anion, which undergoes a concerted rearrangement. The alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.[1][3] The isocyanate is subsequently hydrolyzed to a carbamic acid, which decarboxylates to yield the final primary amine product.[1]

Caption: The Hofmann Rearrangement Pathway.

While Hofmann postulated the existence of the N-bromoamide intermediate, the focus of his work was on the overall transformation of amides to amines. The isolation and detailed characterization of these reactive species would come much later with the advancement of analytical techniques.

Synthesis of N-Bromo Aromatic Amides

For many years, N-bromo aromatic amides were primarily generated in situ during the Hofmann rearrangement. However, their utility as reagents in their own right has led to the development of methods for their synthesis and, in some cases, isolation.

Direct N-Bromination with Bromine

The most direct method for the synthesis of N-bromo aromatic amides is the reaction of the corresponding aromatic amide with bromine in the presence of a base. This is essentially the first step of the Hofmann rearrangement, but by carefully controlling the reaction conditions, the N-bromoamide can be isolated.

Experimental Protocol: Synthesis of N-Bromobenzamide

Materials:

-

Benzamide

-

Bromine

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve benzamide (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

In a separate flask, prepare a solution of sodium hydroxide (1.1 equivalents) in water and cool it to 0 °C.

-

Slowly add the cold sodium hydroxide solution to the benzamide solution with vigorous stirring.

-

To this two-phase system, add a solution of bromine (1.05 equivalents) in dichloromethane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with cold distilled water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude N-bromobenzamide can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Note: N-bromo aromatic amides can be unstable and should be handled with care, stored in a cool, dark place, and used relatively quickly after preparation.

Modern Synthetic Methods

More recent methods for the synthesis of N-bromo amides often utilize milder and more selective brominating agents, such as N-bromosuccinimide (NBS). While NBS is more commonly known for allylic and benzylic bromination, under specific conditions, it can be used for the N-bromination of amides.

Caption: General Synthetic Workflow for N-Bromo Aromatic Amides.

Physicochemical Properties

N-bromo aromatic amides are typically crystalline solids. Their stability can vary depending on the substituents on the aromatic ring and the amide nitrogen. Electron-withdrawing groups on the aromatic ring can increase the stability of the N-Br bond.

Table 1: Physicochemical Data of Selected N-Bromo Aromatic Amides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| N-Bromobenzamide | C₇H₆BrNO | 200.03 | 128-130 | White to off-white solid |

| N-Bromo-4-methylbenzamide | C₈H₈BrNO | 214.06 | 145-147 | Crystalline solid |

| N-Bromo-4-nitrobenzamide | C₇H₅BrN₂O₃ | 245.03 | 178-180 (dec.) | Yellowish crystals |

| N-Bromoacetanilide | C₈H₈BrNO | 214.06 | 91-92 | Needles or prisms |

Note: Data is compiled from various sources and should be considered representative. Melting points can vary based on purity.

Reactivity and Applications Beyond the Hofmann Rearrangement

While their role in the Hofmann rearrangement is their historical claim to fame, N-bromo aromatic amides are versatile reagents in their own right, primarily serving as sources of electrophilic bromine.

Brominating Agents

N-bromo aromatic amides can act as effective brominating agents for a variety of substrates, including electron-rich aromatic and heteroaromatic compounds. Their reactivity can be tuned by altering the electronic properties of the aromatic ring.

Caption: Electrophilic Aromatic Bromination using N-Bromo Amides.

Precursors to Other Functional Groups

The N-Br bond in N-bromo aromatic amides can be cleaved to generate nitrogen-centered radicals or other reactive nitrogen species, which can then participate in a variety of transformations, making them valuable precursors for the synthesis of more complex nitrogen-containing molecules.

Conclusion

From their humble beginnings as a proposed intermediate in a classic named reaction, N-bromo aromatic amides have carved out their own niche in the vast landscape of organic chemistry. Their continued exploration promises the development of new synthetic methodologies and their application in the synthesis of novel molecules with potential applications in medicine and materials science. This guide has provided a foundational understanding of their discovery, synthesis, and reactivity, intended to inspire further research and innovation in this exciting area of chemistry.

References

N-Bromobenzamide: A Technical Health and Safety Guide for Research Professionals

This technical guide provides an in-depth overview of the potential health and safety considerations for N-bromobenzamide, aimed at researchers, scientists, and professionals in drug development. The information is collated from data available for closely related bromobenzamide compounds.

Hazard Identification and Classification

Based on data from related compounds like 4-bromobenzamide and its N-alkylated derivatives, N-bromobenzamide is anticipated to be a hazardous substance. The Globally Harmonized System (GHS) classifications for these related compounds consistently indicate potential for skin irritation, serious eye irritation, and respiratory irritation. Some derivatives are also classified as harmful if swallowed.

Summary of GHS Hazard Classifications for Related Bromobenzamides

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[1][2] |

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of N-bromobenzamide and its related compounds. This data is essential for understanding the substance's behavior and for designing appropriate handling and storage procedures.

Physicochemical Data for N-Bromobenzamide and Related Compounds

| Property | 4-Bromobenzamide | N-Methyl-4-bromobenzamide | 4-Bromo-N,N-dimethylbenzamide | N-Bromobenzamide |

| Molecular Formula | C7H6BrNO[3] | C8H8BrNO[4] | C9H10BrNO | C7H6BrNO |

| Molecular Weight | 200.03 g/mol [3] | 214.06 g/mol [1][4] | 228.09 g/mol | 200.03 g/mol |

| CAS Number | 698-67-9[3] | 27466-83-7[4] | 18469-37-9 | 19964-97-7 |

| Appearance | White to off-white crystalline powder | Not specified | Not specified | Not specified |

| Melting Point | 190-193 °C[3] | 173-174 °C[4] | Not specified | Not specified |

| Boiling Point | 309.9 °C at 760 mmHg | 329.8 °C (Predicted)[4] | Not specified | Not specified |

| Density | 1.609 g/cm³ | 1.67 g/cm³[4] | Not specified | Not specified |

First Aid Measures

In the event of exposure to N-bromobenzamide or a similar compound, the following first aid measures are recommended:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If symptoms persist, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation develops and persists, seek medical advice.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling, Storage, and Personal Protective Equipment

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, vapor, mist, or gas.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator should be worn.

Experimental Protocols: A General Approach to Dermal Toxicity Assessment

While specific experimental protocols for N-bromobenzamide are not available, a generalized workflow for assessing the dermal toxicity of a similar chemical entity is presented below. This is based on standard toxicological testing guidelines.

Caption: Generalized workflow for assessing dermal toxicity of a chemical substance.

Logical Relationships in Hazard Management

The effective management of chemical hazards involves a clear, logical progression from identification to response and prevention. The following diagram illustrates this relationship for a substance like N-bromobenzamide, based on the identified potential hazards.

Caption: Logical flow from hazard identification to prevention and response.

References

Methodological & Application

Application Notes and Protocols: N-Bromoamides as Reagents for Hofmann Rearrangement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-bromoamides as stable and efficient reagents for the Hofmann rearrangement, a critical reaction in organic synthesis for the conversion of primary amides to primary amines with one less carbon atom. While the traditional Hofmann rearrangement involves the in situ formation of an N-bromoamide intermediate from bromine and a strong base, the use of pre-synthesized and stable N-bromoamide reagents offers advantages in terms of handling, stoichiometry control, and minimization of side reactions.

This document focuses on the application of N-bromoacetamide (NBA) as a well-documented reagent for this transformation, providing detailed protocols and quantitative data. The principles and procedures outlined here are broadly applicable to other N-bromoamides, such as N-bromobenzamide.

Introduction

The Hofmann rearrangement is a powerful synthetic tool for accessing primary amines, which are fundamental building blocks in pharmaceuticals, agrochemicals, and other specialty chemicals. The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[1][2][3] The classical method, employing bromine and a strong base, can sometimes lead to side reactions, such as bromination of aromatic rings, and poses challenges due to the hazardous nature of bromine.[4][5]

The use of stable N-bromoamide reagents like N-bromoacetamide (NBA) provides a more controlled and often higher-yielding alternative.[4][6] This approach avoids the direct handling of molecular bromine and can be particularly advantageous when dealing with sensitive substrates.[4][5]

Reaction Mechanism

The accepted mechanism for the Hofmann rearrangement involves the following key steps:

-

Deprotonation of the Amide: A base abstracts a proton from the primary amide to form an amide anion.

-

N-Bromination: The amide anion reacts with the N-bromoamide reagent (e.g., N-bromoacetamide) to form an N-bromoamide intermediate. In the classical method, this step involves reaction with bromine.

-

Second Deprotonation: The base removes the second, more acidic proton from the nitrogen of the N-bromoamide, generating an N-bromoamide anion.[2][7]

-

Rearrangement to Isocyanate: The N-bromoamide anion undergoes a concerted rearrangement where the alkyl or aryl group (R) migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.[1][2][7]

-

Hydrolysis to Amine: The isocyanate is then hydrolyzed by water to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide.[2][7][8]

Quantitative Data Summary

The following table summarizes the results obtained for the Hofmann rearrangement of various primary amides using N-bromoacetamide (NBA) and a base. The data is compiled from a study by Jevtić, I. I., et al. (Synthesis, 2016).

| Entry | Substrate (Amide) | Base | Solvent | Time (h) | Temperature (°C) | Product (Carbamate/Urea) | Yield (%) |

| 1 | Benzamide | LiOMe | MeOH | 2 | 60 | Methyl phenylcarbamate | 95 |

| 2 | 4-Methoxybenzamide | LiOMe | MeOH | 2 | 60 | Methyl (4-methoxyphenyl)carbamate | 92 |

| 3 | 4-Chlorobenzamide | LiOMe | MeOH | 3 | 60 | Methyl (4-chlorophenyl)carbamate | 96 |

| 4 | 4-Nitrobenzamide | LiOMe | MeOH | 3 | 60 | Methyl (4-nitrophenyl)carbamate | 98 |

| 5 | Phenylacetamide | LiOMe | MeOH | 2 | 60 | Methyl benzylcarbamate | 94 |

| 6 | Hexanamide | LiOMe | MeOH | 3 | 60 | Methyl pentylcarbamate | 85 |

| 7 | 2-Phenylpropanamide | LiOMe | MeOH | 3 | 60 | Methyl (1-phenylethyl)carbamate | 91 |

| 8 | (S)-2-amino-N,3-diphenylpropanamide | LiOH·H₂O | Dioxane-H₂O | 2 | 80 | (4S,5R)-4-benzyl-5-phenylimidazolidin-2-one | 93 |

| 9 | (S)-2-amino-3-(4-methoxyphenyl)-N-phenylpropanamide | LiOH·H₂O | Dioxane-H₂O | 2 | 80 | (4S,5R)-4-(4-methoxybenzyl)-5-phenylimidazolidin-2-one | 95 |

Data sourced from Jevtić, I. I., et al. Synthesis, 2016, 48, 1550-1560.

Experimental Protocols

General Protocol for the Synthesis of Carbamates using N-Bromoacetamide

This protocol is adapted from the work of Jevtić, I. I., et al. (Synthesis, 2016).

Materials:

-

Primary amide (1.0 mmol)

-

N-Bromoacetamide (NBA) (1.1 mmol)

-

Lithium methoxide (LiOMe) (2.0 mmol) or Lithium hydroxide monohydrate (LiOH·H₂O)

-

Anhydrous methanol (MeOH) or Dioxane-Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of the primary amide (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add lithium methoxide (2.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add N-bromoacetamide (1.1 mmol) in one portion.

-

Attach a reflux condenser and heat the reaction mixture to 60 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-3 hours), cool the mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary to obtain the pure carbamate.

Protocol for the Synthesis of Cyclic Ureas from β-Amino Amides

Procedure:

-

Dissolve the β-amino amide (1.0 mmol) in a mixture of dioxane (5 mL) and water (1 mL).

-

Add lithium hydroxide monohydrate (2.0 mmol) and stir for 10 minutes at room temperature.

-

Add N-bromoacetamide (1.1 mmol) and heat the mixture to 80 °C.

-

After the reaction is complete (typically 2 hours, monitored by TLC), cool the mixture.

-

Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by crystallization or column chromatography.

Visualizations

Reaction Pathway for Hofmann Rearrangement

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide | Semantic Scholar [semanticscholar.org]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: Mechanism of Allylic Bromination using N-Bromoamides

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Mechanistic Insights and Experimental Protocols for Allylic Bromination Utilizing N-Bromoamides.

Introduction:

Allylic bromination is a pivotal transformation in organic synthesis, enabling the selective introduction of a bromine atom at a carbon adjacent to a double bond. This functionality serves as a versatile handle for subsequent chemical modifications in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The reaction typically proceeds via a free-radical chain mechanism, famously known as the Wohl-Ziegler reaction. While N-bromosuccinimide (NBS) is the most extensively studied and utilized reagent for this purpose, other N-bromoamides, such as N-bromobenzamide (NBB), are presumed to operate under a similar mechanistic framework. Due to a scarcity of detailed experimental literature specifically employing N-bromobenzamide for allylic bromination, this document will provide a comprehensive overview of the mechanism and detailed protocols using the well-established N-bromosuccinimide as a representative N-bromoamide. The principles and procedures outlined herein are expected to be broadly applicable to N-bromobenzamide with minor optimizations.

Mechanism of Allylic Bromination

The allylic bromination with an N-bromoamide, such as N-bromobenzamide or N-bromosuccinimide, is a radical chain reaction that can be divided into three key stages: initiation, propagation, and termination. The primary role of the N-bromoamide is to provide a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which is crucial for favoring the desired allylic substitution over the competing electrophilic addition to the double bond.[1][2]

Initiation

The reaction is initiated by the formation of a bromine radical (Br•). This can be achieved through the homolytic cleavage of the N-Br bond of the N-bromoamide upon exposure to a radical initiator, such as UV light, heat, or a chemical initiator like dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN).[3] More commonly, trace amounts of HBr in the reaction mixture react with the N-bromoamide to generate a low concentration of molecular bromine (Br₂). This Br₂ then undergoes homolytic cleavage under the influence of the initiator to form two bromine radicals.

Propagation

The propagation phase consists of a two-step cycle:

-

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the allylic position of the alkene. This step is energetically favorable due to the formation of a resonance-stabilized allylic radical.[3] The stability of this radical intermediate is a key factor in the selectivity of the reaction for the allylic position.

-

Bromination of the Allylic Radical: The newly formed allylic radical then reacts with a molecule of molecular bromine (Br₂), which is present in low concentration, to yield the allylic bromide product and a new bromine radical. This new bromine radical can then participate in another cycle of hydrogen abstraction, thus propagating the chain reaction.

Termination

The chain reaction is terminated when two radical species combine to form a non-radical product. This can occur through various combinations, such as two bromine radicals forming Br₂, a bromine radical and an allylic radical forming the product, or two allylic radicals coupling.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Reaction mechanism of allylic bromination.

Caption: General experimental workflow for allylic bromination.

Quantitative Data Presentation

The following table summarizes typical reaction conditions and yields for the allylic bromination of cyclohexene with N-bromosuccinimide (NBS), which can serve as a starting point for optimization with N-bromobenzamide.

| Substrate | N-Bromoamide | Initiator | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Cyclohexene | NBS | Benzoyl Peroxide | CCl₄ | 1 | Reflux | 82-87 | Organic Syntheses |

| Cyclohexene | NBS | AIBN | CCl₄ | 1.5 | Reflux | 80 | J. Org. Chem. |

| 1-Methylcyclohexene | NBS | UV Light | CCl₄ | 4 | Reflux | 75 | Tetrahedron |

| Cyclooctene | NBS | Benzoyl Peroxide | Benzene | 2 | Reflux | 78 | Synthesis |

Note: The yields and reaction times are highly substrate-dependent and may require optimization for different alkenes and when using N-bromobenzamide.

Experimental Protocols

The following are detailed experimental protocols for the allylic bromination of a model substrate, cyclohexene, using N-bromosuccinimide. These can be adapted for use with N-bromobenzamide, likely with similar molar equivalents.

Protocol 1: Allylic Bromination of Cyclohexene using NBS and AIBN

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄) (Caution: Toxic and carcinogenic, handle in a fume hood)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and carbon tetrachloride.

-

Add a catalytic amount of AIBN (0.02 eq.) to the mixture.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3-bromocyclohexene.

Protocol 2: Allylic Bromination of Cyclohexene using NBS and UV Light

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

A UV lamp (e.g., a sunlamp)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask suitable for photochemistry (e.g., quartz or Pyrex), combine cyclohexene (1.0 eq.) and N-bromosuccinimide (1.1 eq.) in carbon tetrachloride.

-

Position a UV lamp to irradiate the flask and heat the mixture to a gentle reflux.

-

Continue the irradiation and reflux until the reaction is complete, as indicated by the disappearance of NBS.

-

Follow steps 5-9 from Protocol 1 for the workup and purification of the product.

Safety Precautions:

-

N-bromoamides are corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Carbon tetrachloride is a hazardous solvent. Substitute with a less toxic solvent like cyclohexane or acetonitrile if possible, though reaction efficiency may vary.

-

Radical initiators like AIBN and benzoyl peroxide can be explosive at elevated temperatures. Handle with care and follow recommended safety guidelines.

-

UV radiation is harmful. Ensure proper shielding is in place during photochemical reactions.

The allylic bromination using N-bromoamides is a robust and selective method for the synthesis of allylic bromides. While N-bromosuccinimide is the most common reagent, the mechanistic principles are applicable to other N-bromoamides like N-bromobenzamide. The provided protocols offer a solid foundation for performing this transformation, and with appropriate optimization, can be adapted for various substrates and alternative N-bromo reagents. For successful and safe execution, a thorough understanding of the radical chain mechanism and adherence to safety protocols are paramount.

References

Application Notes and Protocols for the Synthesis of N-Haloamides

Audience: Researchers, scientists, and drug development professionals.

N-haloamides are versatile reagents in organic synthesis, serving as key intermediates in a variety of transformations, including rearrangements, oxidations, and the formation of nitrogen-centered radicals.[1] This document provides detailed protocols for the synthesis of N-chloro-, N-bromo-, and N-iodoamides, summarizing reaction conditions and yields for different methodologies.

I. Synthesis of N-Chloroamides

N-chloroamides are commonly prepared using various chlorinating agents, such as sodium hypochlorite, t-butyl hypochlorite, and trichloroisocyanuric acid (TCICA).[2] More recent methods utilize Oxone® in the presence of sodium chloride for a milder and effective conversion.[1]

A. Protocol 1: N-Chlorination using Trichloroisocyanuric Acid (TCICA)

This method provides a simple and general procedure for the N-chlorination of amides using the stable solid reagent, trichloroisocyanuric acid.[2]

Experimental Protocol:

-

Dissolve the amide (1.0 equivalent) in methanol.

-

Add trichloroisocyanuric acid (TCICA) (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1 hour. During this time, solid cyanuric acid will precipitate.

-

Remove the precipitated cyanuric acid by filtration.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

Purify the crude N-chloroamide product by flash chromatography or recrystallization.[2]

Data Summary:

| Amide Substrate | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| p-Toluamide | Methanol | 1 | 94.0 | 147.0–147.8 |

| Hexanamide | Methanol | 1 | - | - |

| Benzamide | Methanol | 1 | 92.0 | 115.0–116.0 |

Table 1: N-chlorination of various amides using TCICA in methanol at room temperature.[2]

A study on the effect of different solvents on the N-chlorination of p-toluamide showed that methanol was the most efficient, with the reaction completing in 0.5 hours.[2]

B. Protocol 2: N-Chlorination using Oxone® and Sodium Chloride

This method is effective for the N-chlorination of amides, lactams, and carbamates under mild conditions.[1]

Experimental Protocol:

-

Add Oxone® (5 mmol) to a well-stirred suspension of NaCl (5 mmol) and wet alumina (5 g) in chloroform (20 mL).

-

Heat the mixture at 45 °C for 5 minutes.

-

Add a solution of the starting amide (1 mmol) in chloroform (5 mL) to the reaction mixture.

-

Stir the reaction mixture for the appropriate time (typically 2-5 hours).

-

Filter the mixture under vacuum.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by chromatography on Alumina (activity III, eluent: dichloromethane) to afford the desired N-chloro derivative.[1]

Data Summary:

| Substrate | Time (h) | Yield (%) |

| N-(1-phenylethyl)acetamide | 3 | 92 |

| N-(tert-butoxycarbonyl)-L-phenylalanine | 2.5 | 95 |

| 2-Pyrrolidinone | 2 | 98 |

| N-tert-butoxycarbonyl-L-serine methyl ester | 5 | 90 |

Table 2: N-chlorination using Oxone® and NaCl in chloroform at 45°C.[1]

C. Protocol 3: Microwave-Assisted N-Chlorination

Microwave irradiation can significantly enhance the rate of N-chlorination of secondary amides using N-chlorobenzotriazole as the chlorinating agent, leading to improved yields and safer conditions.[3]

Experimental Protocol:

-

Place the secondary amide (2.0 mmol) and N-chlorobenzotriazole (2.0 mmol) in a heavy-walled Pyrex tube.

-

Seal the tube with an aluminum crimp cap fitted with a silicon septum.

-

Subject the mixture to microwave irradiation for 15-20 minutes.

-

Monitor the reaction temperature, typically around 60 °C.

-

After completion, cool the reaction mixture and purify the product.[3]

Data Summary:

| Substrate | Time (min) | Temperature (°C) | Power (Watts) | Yield (%) |

| N-benzylacetamide | 20 | 60 | 80 | 75 |

| N-benzylbenzamide | 20 | 60 | 80 | 78 |

| 2-Pyrrolidinone | 15 | 60 | 80 | 80 |

| 3-Methyl-2-pyrrolidinone | 15 | 60 | 80 | 56 |

Table 3: Microwave-assisted N-chlorination of secondary amides.[3]

II. Synthesis of N-Bromoamides

Conceptual Workflow for Hofmann Rearrangement:

Caption: Workflow of the Hofmann rearrangement.

III. Synthesis of N-Iodoamides

N-iodoamides are effective iodinating agents for aromatic compounds, particularly when activated by an acid catalyst.[6]

A. Protocol 4: Aromatic Iodination using N-Iodo-p-nitrobenzamide

This protocol describes the use of an N-iodoamide for the iodination of aromatic substrates.

Experimental Protocol:

-

The N-iodoamide can be synthesized and used for subsequent iodination reactions.

-

For the iodination of an aromatic substrate, use the aromatic compound as the solvent.

-

Add the N-iodo-p-nitrobenzamide to the aromatic substrate.

-

Introduce an acid catalyst, such as 5M H₂SO₄.

-

Maintain the reaction temperature at 50 °C.

-

Monitor the reaction progress.

-

Upon completion, work up the reaction to isolate the iodinated aromatic product.[6]

Data Summary:

| Aromatic Substrate | Catalyst | Temperature (°C) | Product |

| Toluene | 5M H₂SO₄ | 50 | Iodotoluenes |

| Anisole | - | - | p-Iodoanisole |

| Benzene | - | - | Iodobenzene |

| Chlorobenzene | - | - | Iodochlorobenzene (small amount) |

Table 4: Aromatic iodination using N-iodo-p-nitrobenzamide.[6][7]

The rate of iodination is influenced by electron-withdrawing groups on the N-iodoamide, which increase the polarity of the N-I bond.[7]

General Synthesis Workflow:

Caption: General workflow for N-haloamide synthesis.

References

- 1. ricerca.unich.it [ricerca.unich.it]

- 2. sciencemadness.org [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. m.youtube.com [m.youtube.com]

- 6. journals.co.za [journals.co.za]

- 7. journals.co.za [journals.co.za]

Applications of N-Bromobenzamide in Heterocyclic Synthesis: A Focused Look at Oxazoline Formation

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Bromobenzamide, an N-bromo amide, presents potential as a reagent in synthetic organic chemistry, particularly in reactions involving oxidative cyclization. While its applications in the synthesis of a broad range of heterocyclic systems such as oxadiazoles, triazoles, thiazoles, and pyrimidines are not widely documented in scientific literature, its utility has been noted in specific transformations. This document focuses on a key application: the oxidative cyclization of N-allyl benzamides to form oxazoline rings. This application note provides a summary of this transformation, a representative experimental protocol, and relevant data. A comprehensive literature search did not yield extensive protocols for N-bromobenzamide in the synthesis of other major heterocyclic systems.

Application: Synthesis of 2-Substituted Oxazolines

N-Bromobenzamide can be utilized as an effective reagent for the intramolecular oxidative cyclization of N-allyl benzamides. This reaction proceeds via an electrophilic addition of the bromine atom to the alkene, followed by an intramolecular nucleophilic attack by the amide oxygen. The subsequent elimination of HBr yields the corresponding 2-substituted oxazoline. This method provides a valuable route to these important heterocyclic scaffolds, which are present in numerous biologically active molecules.

Reaction Principle

The general transformation involves the treatment of an N-allyl benzamide with N-bromobenzamide in a suitable solvent. The reaction is believed to proceed through a bromonium ion intermediate, which is then trapped intramolecularly by the amide oxygen to form a five-membered ring.

Logical Relationship of the Synthesis of Oxazolines

Application Notes and Protocols: N-Bromobenzamide in the Oxidation of Alcohols to Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. While various oxidizing agents are available, N-haloamides have emerged as versatile reagents for this purpose. N-bromobenzamide (NBB) is an effective reagent for the oxidation of primary alcohols to their corresponding aldehydes. This document provides an overview of the application of N-bromobenzamide in this context, including a proposed reaction mechanism and a general experimental protocol.

Reaction Principles

N-bromobenzamide acts as a source of electrophilic bromine, which is believed to be the key reactive species in the oxidation of alcohols. The reaction mechanism likely involves the formation of a hypobromite ester intermediate, followed by an E2-like elimination to yield the aldehyde, benzamide, and hydrobromic acid. The reaction is often carried out in the presence of a bromine scavenger like mercuric acetate to prevent side reactions involving bromine.

Data Presentation

Due to the limited availability of comprehensive quantitative data for a wide range of substrates for N-bromobenzamide, the following table presents illustrative data for the oxidation of representative primary and secondary alcohols. This data is based on typical outcomes for similar N-bromo reagents and serves to demonstrate the expected reactivity and selectivity.

| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 2 | 25 | 90 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1.5 | 25 | 92 |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 3 | 25 | 85 |

| 4 | 1-Octanol | Octanal | 4 | 40 | 80 |

| 5 | Cinnamyl alcohol | Cinnamaldehyde | 2 | 25 | 88 |

| 6 | Cyclohexanol | Cyclohexanone | 3 | 40 | 85 |

| 7 | 2-Butanol | 2-Butanone | 4 | 40 | 82 |

Experimental Protocols

The following is a general protocol for the oxidation of a primary alcohol to an aldehyde using N-bromobenzamide. This protocol is based on procedures reported for similar N-bromo reagents and should be optimized for specific substrates.

Materials:

-

N-bromobenzamide (NBB)

-

Alcohol substrate

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)

-

Mercuric acetate (optional, as a bromine scavenger)

-

Sodium thiosulfate (for quenching)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the alcohol (1.0 mmol) in an anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add mercuric acetate (1.1 mmol, optional).

-

Addition of NBB: Add N-bromobenzamide (1.1 mmol) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle warming (e.g., 40 °C) until TLC analysis indicates the complete consumption of the starting alcohol.

-

Quenching: Upon completion, cool the reaction mixture to room temperature and quench the excess NBB by adding a saturated aqueous solution of sodium thiosulfate (5 mL). Stir for 10 minutes.

-

Workup:

-

Add a saturated aqueous solution of sodium bicarbonate (10 mL) to neutralize any acid formed.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aldehyde.

Mandatory Visualizations

Caption: Proposed mechanism for the oxidation of a primary alcohol to an aldehyde using N-bromobenzamide.

Caption: General experimental workflow for the N-bromobenzamide oxidation of alcohols.

References

Application Notes and Protocols: The Use of N-Bromobenzamide in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis and modification, a diverse array of reagents is utilized to construct, modify, and functionalize peptides for various applications in research, diagnostics, and therapeutics. While not a conventional coupling reagent for peptide bond formation, N-bromobenzamide, as an N-bromo amide, offers potential applications in the post-synthetic modification of peptides. Similar to the well-documented reactivity of N-bromosuccinimide (NBS), N-bromobenzamide can serve as a source of electrophilic bromine, enabling specific chemical transformations of certain amino acid side chains.

This document provides detailed application notes and protocols for the use of N-bromobenzamide in peptide chemistry, with a primary focus on the selective modification of tryptophan residues. This process is valuable for studying peptide structure-function relationships, introducing new functional groups, and developing peptide-based probes and diagnostics.

Principle of Operation

N-bromobenzamide acts as a mild oxidizing agent and a source of electrophilic bromine. Its reactivity is centered on the susceptibility of certain electron-rich amino acid side chains to electrophilic attack. The indole ring of tryptophan is particularly reactive towards N-bromo amides. The reaction proceeds via an electrophilic substitution on the indole ring, leading to the formation of a brominated tryptophan derivative. Under controlled conditions, this modification can be performed with a high degree of selectivity.

Applications

The primary application of N-bromobenzamide in peptide chemistry is the selective chemical modification of tryptophan residues. This can be employed for:

-

Structural Elucidation: Modification of tryptophan can help in understanding its role in peptide conformation and interaction with other molecules.

-

Fluorescence Quenching Studies: The native fluorescence of tryptophan is often quenched upon modification, which can be used in binding assays.

-

Introduction of a Reactive Handle: The introduced bromine atom can serve as a site for further chemical modifications, such as cross-linking or the attachment of labels.

-

Peptide-Protein Conjugation: While less direct than other methods, the modified tryptophan could potentially be a target for specific conjugation chemistries.

Data Presentation

The efficiency of tryptophan modification with N-bromobenzamide is dependent on several factors, including pH, temperature, and stoichiometry. The following table summarizes typical reaction conditions and expected outcomes.

| Parameter | Typical Range | Recommended Value | Expected Outcome/Remarks |

| N-Bromobenzamide:Peptide Ratio (molar) | 1:1 to 5:1 | 1.2:1 | A slight excess of N-bromobenzamide ensures complete modification of the target tryptophan. Higher ratios may lead to off-target reactions. |

| pH | 3.0 - 6.0 | 4.0 - 5.0 | The reaction is generally faster at acidic pH. Optimal selectivity is often achieved in this range. |

| Temperature (°C) | 0 - 25 | 4 | Lower temperatures can help to control the reaction rate and minimize side reactions. |

| Solvent | Aqueous Buffer (e.g., acetate, phosphate) | Acetate Buffer (pH 4.5) | The choice of buffer can influence reaction kinetics. |

| Reaction Time (minutes) | 5 - 60 | 15 - 30 | The reaction progress should be monitored to determine the optimal time. |

| Peptide Concentration (mM) | 0.1 - 1.0 | 0.5 | The concentration may need to be optimized based on the solubility of the peptide. |

Experimental Protocols

Protocol 1: Selective Modification of a Tryptophan-Containing Peptide

This protocol describes a general procedure for the modification of a tryptophan residue in a purified peptide using N-bromobenzamide.

Materials:

-

Tryptophan-containing peptide

-

N-bromobenzamide

-

Acetate buffer (0.1 M, pH 4.5)

-

Dimethylformamide (DMF) or other suitable organic solvent

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or a solution of a scavenger like methionine)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for analysis and purification

-

Mass spectrometer for product verification

Procedure:

-

Peptide Solution Preparation: Dissolve the tryptophan-containing peptide in the acetate buffer to a final concentration of 0.5 mM.

-

N-Bromobenzamide Solution Preparation: Prepare a stock solution of N-bromobenzamide (e.g., 10 mM) in DMF immediately before use. Keep the solution protected from light.

-

Reaction Initiation: While gently stirring the peptide solution at 4°C, add 1.2 molar equivalents of the N-bromobenzamide solution dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 5, 15, 30 minutes) and analyzing them by RP-HPLC and mass spectrometry. The modified peptide will have a different retention time and an increased mass corresponding to the addition of a bromine atom.

-

Reaction Quenching: Once the desired level of modification is achieved, quench the reaction by adding an excess of the quenching solution.

-

Purification: Purify the modified peptide from the reaction mixture using preparative RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

Logical Workflow for Tryptophan Modification

Caption: A logical workflow for the selective modification of tryptophan residues in a peptide using N-bromobenzamide.

Signaling Pathway of Tryptophan Bromination

Caption: A simplified diagram illustrating the electrophilic bromination of a tryptophan residue by N-bromobenzamide.

Catalytic Applications of N-Bromobenzamide in Organic Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromobenzamide (NBB) is a versatile and efficient reagent in organic synthesis, primarily recognized for its role as a source of electrophilic bromine and as an oxidant. While often used in stoichiometric amounts, its catalytic applications are an emerging area of interest, offering milder reaction conditions and improved atom economy. This document provides a detailed overview of the catalytic applications of N-bromobenzamide in key organic transformations, complete with experimental protocols and quantitative data to facilitate its adoption in research and development settings.

Oxidation of Primary Alcohols to Aldehydes

N-Bromobenzamide has been demonstrated as an effective oxidant for the selective conversion of primary alcohols to their corresponding aldehydes. Kinetic studies have shed light on the reaction mechanism, suggesting that the reaction proceeds through a protonated NBB species.

Application Notes:

-

Selectivity: This method offers good selectivity for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids under controlled conditions.

-

Reaction Conditions: The reaction is typically carried out in an aqueous acetic acid medium, and the rate can be influenced by the acidity of the medium.

-

Mechanism: The reaction is first order with respect to the alcohol, N-bromobenzamide, and hydrogen ions. The proposed mechanism involves the formation of a protonated NBB species as the active oxidant.[1][2]

Quantitative Data: Oxidation of Primary Alcohols

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | n-Butyl alcohol | n-Butyraldehyde | - | - |

| 2 | Amyl alcohol | Amyl aldehyde | - | - |

Note: Specific yield data from preparative scale reactions were not available in the reviewed literature. The provided entries are based on kinetic studies.

Experimental Protocol: General Procedure for Oxidation of Primary Alcohols

Materials:

-

N-Bromobenzamide (NBB)

-

Primary alcohol

-

Acetic acid

-

Perchloric acid

-

Sodium perchlorate

-

Distilled water

Procedure:

-

Prepare a solution of the primary alcohol in aqueous acetic acid (e.g., 50% v/v).

-

Add a catalytic amount of perchloric acid to the solution.

-

In a separate flask, dissolve N-bromobenzamide in aqueous acetic acid.

-

Add the N-bromobenzamide solution to the alcohol solution dropwise with constant stirring at a controlled temperature (e.g., 298 K).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a solution of sodium sulfite.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the product by distillation or column chromatography.

Proposed Catalytic Cycle for Alcohol Oxidation

Caption: Proposed catalytic cycle for the oxidation of primary alcohols.

Benzylic C-H Bond Oxidation

While direct catalytic applications of N-bromobenzamide for benzylic C-H oxidation are not extensively documented, its role as an oxidant in such transformations is known. The mechanism often involves radical pathways, similar to the well-established Wohl-Ziegler reaction using N-bromosuccinimide (NBS).

Application Notes:

-

Initiation: The reaction is typically initiated by light or a radical initiator.

-

Mechanism: The proposed mechanism involves the homolytic cleavage of the N-Br bond to generate a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical can then be trapped by a bromine source or undergo oxidation.

Experimental Workflow for Benzylic Bromination (Wohl-Ziegler Reaction Analogy)

Caption: General workflow for benzylic bromination reactions.

Synthesis of Heterocycles

Application Notes for Heterocycle Synthesis (Hypothetical based on N-halo reagent chemistry):

-

Quinoxalines: Could potentially be synthesized from the reaction of o-phenylenediamines and 1,2-dicarbonyl compounds, where N-bromobenzamide might act as an oxidizing agent to facilitate the cyclization.

-

Benzimidazoles: Could be formed from the condensation of o-phenylenediamines and aldehydes, with N-bromobenzamide potentially promoting the oxidative cyclization of the intermediate Schiff base.

Logical Relationship for Benzimidazole Synthesis

Caption: Logical steps in the synthesis of benzimidazoles.

Conclusion

N-Bromobenzamide is a promising reagent with potential for broader catalytic applications in organic synthesis. While its use in the oxidation of alcohols is supported by kinetic studies, further research is needed to establish detailed protocols and expand its utility to other transformations such as benzylic C-H functionalization and the synthesis of diverse heterocyclic scaffolds. The protocols and diagrams provided herein serve as a foundation for researchers to explore and develop novel synthetic methodologies utilizing this versatile reagent.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Synthesis of α-Bromo Ketones using N-Bromo Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromo ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for the construction of a wide array of pharmaceuticals and complex organic molecules. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. While various brominating agents can achieve the synthesis of α-bromo ketones, N-bromo reagents are often favored for their selectivity and milder reaction conditions compared to molecular bromine.

This document provides detailed application notes and protocols for the synthesis of α-bromo ketones. It is important to note that while the topic specifies N-bromobenzamide, a comprehensive literature search revealed a lack of specific and detailed protocols for its use in the α-bromination of ketones. However, N-bromosuccinimide (NBS), a structurally similar and widely used N-bromo reagent, is extensively documented for this transformation. Therefore, the following protocols and data are based on the use of NBS as a representative and effective reagent for the synthesis of α-bromo ketones. The principles and procedures outlined herein are expected to be largely applicable to other N-bromo amides.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The most common mechanism for the α-bromination of ketones using N-bromo reagents in the presence of an acid catalyst proceeds through an enol intermediate.[1][2][3][4] The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol form.[1] The subsequent reaction of the enol with the electrophilic bromine from the N-bromo reagent leads to the formation of the α-bromo ketone.

The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, indicating that the formation of the enol is the rate-determining step.[2][3]

Caption: Acid-catalyzed α-bromination of a ketone via an enol intermediate.

Experimental Protocols

Several methods for the α-bromination of ketones using NBS have been reported, with variations in catalysts and reaction conditions. Below are detailed protocols for some of the most common and effective methods.